molecular formula C5H5BFNO2 B111869 (4-Fluoropyridin-2-yl)boronic acid CAS No. 1208101-73-8

(4-Fluoropyridin-2-yl)boronic acid

货号: B111869
CAS 编号: 1208101-73-8
分子量: 140.91 g/mol
InChI 键: PZRLKJBUBZCNCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Fluoropyridin-2-yl)boronic acid is an organic compound with the molecular formula C5H5BFNO2. It is a boronic acid derivative where a fluorine atom is substituted at the 4-position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in various coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoropyridin-2-yl)boronic acid typically involves the reaction of 4-bromo-2-fluoropyridine with triisopropyl borate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to an acidic work-up to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: (4-Fluoropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:
(4-Fluoropyridin-2-yl)boronic acid is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds. This method allows for the synthesis of various pyridine-based compounds that have potential therapeutic applications. The incorporation of the pyridine ring enhances the stability and bioactivity of the resulting molecules.

Case Study:

  • Synthesis of Pyridine Derivatives: Researchers have successfully synthesized complex pyridine derivatives using this compound as a building block. These derivatives have shown promising results in biological assays, indicating their potential as drug candidates.

Medicinal Chemistry

Therapeutic Applications:
The compound has been investigated for its biological activities, particularly in enzyme inhibition. It interacts with serine proteases and other enzymes that utilize diols as substrates, making it a candidate for developing proteasome inhibitors and anticancer agents .

Case Study:

  • Inhibition of Cancer Pathways: Studies have demonstrated that this compound can modulate enzyme activity through reversible complex formation with diols, leading to the design of inhibitors targeting specific cancer pathways.

Development of Functional Materials

Material Science Applications:
The unique properties of this compound enable its use in creating functional materials. The combination of the pyridine ring and boronic acid functionality allows for the development of materials with tailored properties for various applications, including sensors and catalysts .

Enzyme Interaction:
Research indicates that boronic acids, including this compound, exhibit significant biological activities such as enzyme inhibition. This has led to investigations into their potential as therapeutic agents in drug discovery, particularly in developing compounds that target resistant pathogens .

Case Study:

  • Antibacterial Activity: A study highlighted the antibacterial properties of derivatives containing this compound against resistant bacterial strains, showcasing its potential in treating infections caused by antibiotic-resistant bacteria .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for Suzuki-Miyaura coupling reactionsEnables synthesis of diverse pyridine-based molecules
Medicinal ChemistryPotential therapeutic agent targeting cancer pathwaysModulates enzyme activity; effective against serine proteases
Material ScienceDevelopment of functional materialsTailored properties for sensors and catalysts
Biological ActivityInhibition of enzymes; antibacterial propertiesEffective against resistant pathogens; potential for drug development

作用机制

The mechanism of action of (4-Fluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

相似化合物的比较

Comparison: (4-Fluoropyridin-2-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine substitution can enhance the compound’s reactivity and selectivity in certain chemical reactions compared to its non-fluorinated counterparts .

生物活性

(4-Fluoropyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antiviral activities, as well as its role in drug development and molecular recognition.

  • Chemical Formula : C5_5H5_5BFNO2_2
  • Molecular Weight : 140.91 g/mol
  • CAS Number : 1208101-73-8
  • InChI Key : WXGBZJJAGLSBPR-UHFFFAOYSA-N

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. It acts primarily as a proteasome inhibitor, which is crucial for disrupting cancer cell proliferation.

The compound inhibits the proteasome pathway, leading to cell cycle arrest at the G2/M phase. This mechanism is particularly effective against various cancer cell lines, including multiple myeloma and breast cancer cells.

Case Study: Cell Line Inhibition

In vitro studies have shown that this compound has an IC50_{50} value of approximately 6.74 nM against U266 myeloma cells, indicating strong growth inhibition (Table 1).

Cell Line IC50_{50} (nM) Reference
U2666.74
MCF-78.21
A5497.05

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties, particularly against Gram-positive bacteria.

The compound's antibacterial effect is attributed to its ability to interfere with the peptidoglycan layer synthesis in bacterial cell walls.

Case Study: Efficacy Against Bacteria

Studies have indicated that the compound demonstrates bactericidal activity with minimal toxicity to human cells, making it a promising candidate for antibiotic development.

Antiviral Activity

Recent investigations highlight the potential of this compound in antiviral applications, particularly against HIV.

The compound acts as a competitive inhibitor of HIV-1 protease, showing an affinity significantly higher than that of traditional protease inhibitors like darunavir.

Case Study: HIV Protease Inhibition

In vitro testing revealed an IC50_{50} of approximately 5 µM for inhibiting HIV replication, showcasing its potential as an antiviral agent (Table 2).

Virus Type IC50_{50} (µM) Reference
HIV5

Molecular Recognition and Drug Development

Boronic acids, including this compound, are essential in drug design due to their ability to form reversible covalent bonds with diols and sugars. This property enhances their bioavailability and therapeutic efficacy.

Applications in Drug Formulation

The incorporation of this compound into drug formulations can improve pharmacokinetic profiles by reducing first-pass metabolism. For instance, modifications involving boronic acids have been shown to enhance the bioavailability of existing drugs like fulvestrant.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (4-Fluoropyridin-2-yl)boronic acid, and how can purity be optimized during synthesis?

Synthesis of aromatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Miyaura borylation) or direct functionalization of pyridine derivatives. Key considerations include:

  • Protection of the boronic acid group : Use of pinacol esters to stabilize the boronic acid during synthesis, followed by deprotection under mild acidic conditions .
  • Purity control : Post-synthesis purification via column chromatography or recrystallization, coupled with LC-MS/MS analysis to detect and quantify residual impurities (e.g., unreacted precursors or byproducts) at sub-ppm levels .
  • Stability : Storage under inert, anhydrous conditions to prevent hydrolysis or oxidation.

Q. How do pH and buffer systems influence the binding kinetics of this compound with diol-containing biomolecules?

The reversible formation of boronate esters with diols is pH-dependent due to the acidity of the boronic acid (pKa ~8–10). Optimal binding occurs at physiological pH (7.4), where the boronate anion forms, enhancing diol affinity. Buffer systems with competing diols (e.g., Tris) should be avoided. For example:

  • SPR studies : Use phosphate-buffered saline (PBS) to minimize non-specific interactions while maintaining ionic strength .
  • Kinetic analysis : Stopped-flow fluorescence assays reveal kon values for sugars (e.g., D-fructose > D-glucose) correlate with binding constants, highlighting pH-dependent equilibration times (seconds to minutes) .

Advanced Research Questions

Q. How can conflicting data on glycoprotein selectivity of this compound be resolved, particularly when non-specific binding occurs?

Discrepancies in glycoprotein binding studies often arise from secondary interactions (e.g., hydrophobic or electrostatic forces). Mitigation strategies include:

  • Surface modification : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce non-specific adsorption .
  • Buffer optimization : Introduce competitive inhibitors (e.g., sorbitol) or adjust ionic strength to weaken non-diol interactions.
  • Validation : Compare binding profiles using orthogonal techniques (e.g., SPR vs. fluorescence displacement assays) to confirm specificity .

Q. What methodological advancements enable reliable MALDI-MS analysis of this compound-containing peptides?

Peptide boronic acids are prone to dehydration/trimerization during MS analysis, complicating spectral interpretation. Solutions include:

  • On-plate derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix and in situ derivatizing agent to form stable boronic esters, preventing boroxine artifacts .
  • Sequencing : Employ MALDI-MS/MS with collision-induced dissociation (CID) to fragment derivatized peptides without boron loss, enabling de novo sequencing .

Q. How can the anticancer activity of this compound derivatives be systematically evaluated against resistant cancer cell lines?

  • Experimental design : Use glioblastoma or triple-negative breast cancer models with proteasome inhibition assays (e.g., measuring chymotrypsin-like activity) to assess potency .
  • Data interpretation : Compare IC50 values with clinical benchmarks (e.g., Bortezomib) and validate via Western blotting for ubiquitinated protein accumulation .
  • Resistance profiling : Co-treat with autophagy inhibitors (e.g., chloroquine) to evaluate synergistic effects in persister cell populations .

Q. Methodological Insights

Q. What strategies enhance the sensitivity of boronic acid-based biosensors for Gram-positive bacterial detection?

  • Functionalization : Conjugate this compound to carbon dots (B-CDs) via carbodiimide chemistry, leveraging fluorescence quenching upon bacterial binding .
  • Selectivity tuning : Optimize the density of boronic acid moieties to preferentially bind Gram-positive bacteria (rich in teichoic acid diols) over Gram-negative species .

Q. How can computational modeling predict the mutagenic potential of boronic acid impurities in drug candidates?

  • In silico tools : Use Derek Nexus or Toxtree to identify structural alerts (e.g., boronic acid groups) linked to genotoxicity.
  • Validation : Cross-reference with Ames test data and LC-MS/MS quantification of impurities (e.g., carboxy phenyl boronic acid) at <1 ppm thresholds .

Q. Tables

Table 1. Binding Kinetics of this compound with Sugars

Sugarkon (M⁻¹s⁻¹)Kd (µM)pHReference
D-Fructose2.1 × 10³1207.4
D-Glucose4.5 × 10²6507.4
D-Mannose8.7 × 10²2807.4

Table 2. MALDI-MS Parameters for Boronic Acid-Peptide Analysis

ParameterConditionOutcome
MatrixDHB (20 mg/mL in MeCN/H2O)In situ esterification, no artifacts
DerivatizationOn-plate, 5 min incubationPrevents boroxine formation
MS ModePositive ion, reflectorHigh-resolution (<5 ppm error)

属性

IUPAC Name

(4-fluoropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRLKJBUBZCNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590541
Record name (4-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208101-73-8
Record name (4-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。